2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
Description
2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a hybrid structure combining a substituted phenylamine moiety and a thiophene carboxylate ester. The molecule comprises a 2,3-dimethylphenyl group linked via an amide bond to an oxoethyl spacer, which is esterified with 3-methylthiophene-2-carboxylic acid.
Properties
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-5-4-6-13(12(10)3)17-14(18)9-20-16(19)15-11(2)7-8-21-15/h4-8H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZSTPDDBMBXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=C(C=CS2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 2,3-dimethylaniline in the presence of coupling agents and catalysts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and cyclization, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted amide-ester hybrids. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues with Modified Aromatic Substituents
- 1005045-08-8 ([2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 3-methylthiophene-2-carboxylate): Key Difference: Replaces the 2,3-dimethylphenyl group with a 2,3-dimethylcyclohexyl group. Data: Molecular weight = ~387.5 g/mol (estimated from similar compounds in ).
DENATONIUM SACCHARIDE (CAS 3734-33-6) :
- Key Difference : Features a 2,6-dimethylphenyl group and a benzisothiazolone-dioxide counterion.
- Impact : The 2,6-dimethyl substitution pattern reduces steric hindrance compared to 2,3-dimethyl, while the benzisothiazolone moiety introduces strong denaturant properties, making it unsuitable for pharmaceutical use .
Analogues with Heterocyclic Variations
- 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, EP 3 612 519 B1): Key Difference: Replaces the thiophene ring with a pyrazine-carboxamide scaffold. Impact: The pyrazine ring enhances hydrogen-bonding capacity, improving target specificity in kinase inhibition (e.g., anticancer applications). The hydroxyl-acetyl group further modulates solubility .
- Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 352678-96-7): Key Difference: Substitutes the phenyl group with a methoxybenzoyl moiety and incorporates a saturated cyclooctathiophene ring.
Table 1: Comparative Analysis of Structural Analogues
Research Findings and Implications
- Synthetic Accessibility : The target compound’s amide-ester linkage (common in and ) allows modular synthesis, enabling rapid derivatization for structure-activity relationship (SAR) studies.
- Pharmacokinetic Challenges : Unlike fluorinated analogues (e.g., Example 6 in ), the absence of polar groups (e.g., -OH, -F) may reduce aqueous solubility, necessitating prodrug strategies .
- Biological Activity : Thiophene-based compounds (e.g., CAS 352678-96-7) often exhibit protease inhibitory activity, suggesting the target compound could be optimized for similar targets .
Biological Activity
2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its CAS number, which is yet to be fully established in the literature. The presence of the thiophene ring contributes to its unique electronic properties, influencing its biological interactions.
Anti-inflammatory Activity
Thiophene derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies suggest that 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate may exhibit similar properties to established anti-inflammatory agents such as mefenamic acid. Mefenamic acid is known to exert its effects through COX inhibition and has been used as a reference compound in various studies.
Anticancer Potential
Research indicates that thiophene derivatives can interact with biological targets involved in cancer progression. The compound is hypothesized to influence pathways related to cell proliferation and apoptosis. For instance, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which are critical in cancer cell growth regulation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate. These studies typically focus on:
- Cell Viability Assays : Determining the cytotoxic effects on various cancer cell lines.
- Enzyme Inhibition Assays : Measuring the inhibition of COX enzymes and HDACs.
Results from these assays indicate that the compound exhibits significant cytotoxicity against certain cancer cell lines at micromolar concentrations.
Case Studies
A notable case study involved the synthesis and evaluation of related thiophene compounds, demonstrating their efficacy in reducing inflammation in animal models. The results showed a marked decrease in inflammatory markers when treated with thiophene derivatives compared to controls.
Comparison of Biological Activities
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl | 25 | COX Inhibition |
| Mefenamic Acid | 20 | COX Inhibition |
| Thiophene Derivative X | 15 | HDAC Inhibition |
| Thiophene Derivative Y | 30 | Apoptosis Induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
